![molecular formula C16H16Cl2N2O B4615622 N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Overview
Description
N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea is a compound that falls within the class of urea derivatives. Urea derivatives have been extensively studied due to their diverse applications and significant properties in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates or carbodiimides with amines. For instance, N,N'-bis(4-chlorophenyl) urea can be synthesized through the hydrolysis of p-chlorophenyl isocyanate (Zhu Hui, 2007). Similar methods may be applicable for synthesizing N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea group and various substituents, which influence their physical and chemical properties. For instance, the 2-chloro-3,5-difluorophenyl ring in certain urea compounds has been found to be almost coplanar with the urea group, influencing the molecule's overall conformation and interactions (Shengjiao Yan et al., 2007).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including N-chlorination and transformations involving their functional groups. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of protected amino esters, amides, and peptides (M. Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as crystallinity, are influenced by their molecular structure. For example, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound, exhibits properties suitable for nonlinear optical materials, and its physical properties have been characterized using techniques like X-ray diffraction (Vincent Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity and stability, are often studied using spectroscopic methods and theoretical calculations. For instance, NBO analysis and HOMO-LUMO studies have been used to investigate the stability and electronic properties of urea derivatives (Y. Mary et al., 2014).
Scientific Research Applications
Environmental Impact and Analysis Techniques
Analysis of Triclocarban in Aquatic Samples
Triclocarban, a compound structurally similar to N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, is extensively used as an antibacterial additive in personal care products. A study introduced a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for determining triclocarban concentrations in aquatic environments. This research highlights the environmental persistence and potential contamination risks of chlorophenyl urea derivatives in water resources (Halden & Paull, 2004).
Photocatalysis and Environmental Remediation
Visible Light Absorption and Photocatalytic Oxidation Activity
Nitrogen-doped TiO2, prepared using urea as a nitrogen dopant, showed enhanced photocatalytic activity under visible light for degrading 2-chlorophenol. This study underscores the role of urea and its derivatives in developing photocatalysts for environmental remediation (Ananpattarachai et al., 2009).
Nonlinear Optical Materials
Molecular Conformational Analysis and Optical Properties
The molecular structure and nonlinear optical properties of various chlorophenyl propenone derivatives have been investigated, demonstrating their potential in optoelectronic applications. Such studies provide insights into the electronic and optical behavior of chlorophenyl urea derivatives and related compounds, highlighting their significance in the development of new materials with advanced functionalities (Mary et al., 2014).
Agricultural and Pesticide Research
Insecticides Interfering with Cuticle Deposition
Compounds similar to N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, have been evaluated for their insecticidal activity, demonstrating a unique mode of action that disrupts cuticle deposition in insect larvae. This research indicates the potential agricultural applications of chlorophenyl urea derivatives as insecticides (Mulder & Gijswijt, 1973).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-14(11-7-9-12(17)10-8-11)19-16(21)20-15-6-4-3-5-13(15)18/h3-10,14H,2H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWMGFDACNGRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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